Phenpromethamine

Catalog No.
S602184
CAS No.
93-88-9
M.F
C10H15N
M. Wt
149.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenpromethamine

CAS Number

93-88-9

Product Name

Phenpromethamine

IUPAC Name

N-methyl-2-phenylpropan-1-amine

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

InChI

InChI=1S/C10H15N/c1-9(8-11-2)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3

InChI Key

AUFSOOYCQYDGES-UHFFFAOYSA-N

SMILES

CC(CNC)C1=CC=CC=C1

Synonyms

Phenpromethaminum; N,β-Dimethylbenzeneethanamine; N-Methyl-2-phenyl-1-propaneamine; N-Methyl-2-phenylpropane-1-amine; Vonedrine; 1-Methylamino-2-methyl-2-phenylethane; 1-Methylamino-2-phenylpropane

Canonical SMILES

CC(CNC)C1=CC=CC=C1

The exact mass of the compound Phenpromethamine is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Phenpromethamine (N-methyl-β-methylphenethylamine) is a synthetic sympathomimetic amine and a positional isomer of methamphetamine. Historically utilized as a volatile nasal decongestant, it is now strictly categorized as a World Anti-Doping Agency (WADA) banned stimulant. From a procurement perspective, its primary value lies in its role as a critical analytical reference material for forensic toxicology and sports doping control. Because it functions as a potent norepinephrine-dopamine releasing agent (NDRA) and trace amine-associated receptor 1 (TAAR1) agonist, it is also procured for targeted pharmacological profiling. Laboratories must source high-purity phenpromethamine to accurately calibrate mass spectrometry workflows, as its structural similarity to illicit amphetamines frequently causes severe analytical interference in unoptimized screening protocols [1].

In forensic and regulatory analysis, substituting phenpromethamine with other phenethylamines, such as methamphetamine or β-methylphenethylamine (BMPEA), completely invalidates assay specificity. Phenpromethamine produces an exact monoisotopic mass and primary fragmentation pattern identical to methamphetamine under standard electrospray ionization (ESI). Consequently, laboratories cannot rely on generic amphetamine class standards to confirm its presence or absence. Procuring the exact phenpromethamine reference standard is mandatory to establish precise chromatographic retention times and validate derivatization protocols, ensuring that dietary supplement screening or workplace drug tests do not yield false-positive results for illicit Schedule II narcotics [1].

Chromatographic Resolution vs. Methamphetamine

High-resolution liquid chromatography-mass spectrometry (LC-MS) reveals the extreme analytical proximity of phenpromethamine to methamphetamine. When analyzed using a C18 column, phenpromethamine yields an identical [M+H]+ precursor ion at m/z 150.1277. However, it elutes at 5.8 minutes, compared to 5.7 minutes for D-methamphetamine. This narrow 0.1-minute retention time delta necessitates the use of the exact phenpromethamine standard to calibrate column performance and prevent misidentification in complex biological matrices [1].

Evidence DimensionLC-MS Retention Time (C18 Column)
Target Compound Data5.8 min (Phenpromethamine)
Comparator Or Baseline5.7 min (D-Methamphetamine)
Quantified Difference0.1 min retention time delta with identical exact mass (m/z 150.1277)
ConditionsUHPLC Orbitrap MS, positive polarity, Zorbax Eclipse Plus C18 column

Forces toxicology and anti-doping labs to procure the exact standard to resolve isomeric overlap and avoid false-positive methamphetamine reporting.

Monoamine Release Selectivity (NDRA Profiling)

Pharmacologically, phenpromethamine acts as a selective norepinephrine-dopamine releasing agent (NDRA). In rat brain synaptosome assays, it demonstrates a half-maximal effective concentration (EC50) of 154 nM for norepinephrine release, compared to 574 nM for dopamine release, with no reported significant activity at serotonin transporters. This approximately 3.7-fold selectivity for norepinephrine over dopamine differentiates it from broader-spectrum amphetamines, making it a highly specific reference compound for studying targeted sympathetic nervous system activation[1].

Evidence DimensionNeurotransmitter Release (EC50)
Target Compound Data154 nM (Norepinephrine)
Comparator Or Baseline574 nM (Dopamine)
Quantified Difference3.7-fold higher potency for norepinephrine release vs. dopamine
ConditionsIn vitro rat brain synaptosome assay

Provides neurochemical researchers with a precise, non-serotonergic NDRA tool for mapping specific monoamine transporter interactions.

Mass Spectrometric Derivatization Requirement

Because standard LC-ESI-QTOF systems yield identical mass spectra for β-methylphenethylamines and their α-methyl isomers, advanced differentiation requires chemical derivatization. When reacting phenpromethamine with 4-nitrobenzoyl chloride, the resulting derivative produces distinct diagnostic ions under collision-induced dissociation (CID) compared to derivatized methamphetamine. Procuring the pure phenpromethamine standard is an absolute prerequisite for validating these targeted derivatization assays, as generic amphetamine standards cannot simulate the specific steric hindrance and fragmentation pathways of the β-methyl group [1].

Evidence DimensionMS/MS Diagnostic Ion Generation Post-Derivatization
Target Compound DataDistinct CID fragmentation pattern (Phenpromethamine-4-nitrobenzoyl derivative)
Comparator Or BaselineIdentical baseline mass spectra without derivatization (vs. Methamphetamine)
Quantified DifferenceTransition from 0% spectral differentiation (underivatized) to complete diagnostic ion separation (derivatized)
ConditionsLC-MS/MS with 4-nitrobenzoyl derivatization

Essential for forensic laboratories developing robust, legally defensible methods to distinguish legal or supplement-derived amines from illicit narcotics.

WADA Doping Control & Forensic Toxicology Screening

Directly following from its near-identical mass spectrum to methamphetamine, phenpromethamine is procured as a primary reference standard. It is strictly required to calibrate LC-MS and GC-MS retention times, preventing false-positive reporting of illicit drug use in athletes and workplace testing environments [1].

Dietary Supplement Adulteration Analysis

Procured by regulatory bodies and food safety laboratories to validate screening methods. It is used to definitively quantify undeclared, potentially cardiotoxic sympathomimetic amines in pre-workout and weight-loss supplements where generic phenethylamine standards fail to provide adequate isomeric resolution [1].

TAAR1 and Adrenergic Receptor Pharmacology

Utilized in in vitro cell assays and synaptosome models to study the binding affinity and monoamine release dynamics of trace amines. It serves as a highly specific baseline for evaluating the neurochemical impact of β-methyl substituted phenethylamines without confounding serotonergic activity [1].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

149.120449483 g/mol

Monoisotopic Mass

149.120449483 g/mol

Heavy Atom Count

11

UNII

7D4542I59V

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Phenpromethamine

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023

Explore Compound Types